L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine
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Overview
Description
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine is a nonapeptide composed of multiple leucine residues, a tryptophan residue, a cysteine residue, and a lysine residue. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this nonapeptide may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Reagents such as acyl chlorides or isocyanates can react with amino groups under mild conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated or carbamoylated peptides.
Scientific Research Applications
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Materials Science: Utilized in the development of peptide-based materials with unique properties such as self-assembly and biocompatibility.
Mechanism of Action
The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The tryptophan residue can also play a role in binding to specific molecular targets, while the cysteine residue can form disulfide bonds, stabilizing the peptide structure.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-alanine: Similar structure but with alanine instead of lysine.
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-arginine: Similar structure but with arginine instead of lysine.
Uniqueness
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of multiple leucine residues may enhance its hydrophobic interactions, while the tryptophan and cysteine residues contribute to its structural stability and potential binding capabilities.
Properties
CAS No. |
918529-13-2 |
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Molecular Formula |
C50H84N10O9S |
Molecular Weight |
1001.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C50H84N10O9S/c1-27(2)19-34(52)43(61)55-37(20-28(3)4)45(63)56-39(22-30(7)8)46(64)57-40(23-31(9)10)47(65)59-41(24-32-25-53-35-16-12-11-15-33(32)35)48(66)60-42(26-70)49(67)58-38(21-29(5)6)44(62)54-36(50(68)69)17-13-14-18-51/h11-12,15-16,25,27-31,34,36-42,53,70H,13-14,17-24,26,51-52H2,1-10H3,(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,67)(H,59,65)(H,60,66)(H,68,69)/t34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
DLZXFKIJTHEESI-IGHJTHJISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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